molecular formula C8H6FNO B139280 2-Fluorobenzyl isocyanate CAS No. 132740-44-4

2-Fluorobenzyl isocyanate

Cat. No.: B139280
CAS No.: 132740-44-4
M. Wt: 151.14 g/mol
InChI Key: UKESSRSRKDVNBC-UHFFFAOYSA-N
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Description

2-Fluorobenzyl isocyanate is an organic compound with the molecular formula C8H6FNO . It is characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to an isocyanate group. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Scientific Research Applications

2-Fluorobenzyl isocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals

Safety and Hazards

2-Fluorobenzyl isocyanate is combustible and may cause skin irritation, serious eye irritation, and allergic skin reactions. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

2-Fluorobenzyl isocyanate primarily targets the respiratory system

Result of Action

Exposure to isocyanates can cause respiratory and skin irritation, sensitization, and in severe cases, chemical-induced asthma .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity and potential for causing adverse health effects can be enhanced in the presence of moisture. It should be stored at a temperature of 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluorobenzyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2-fluorobenzylamine with phosgene. The reaction proceeds as follows:

2-Fluorobenzylamine+Phosgene2-Fluorobenzyl isocyanate+Hydrogen chloride\text{2-Fluorobenzylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 2-Fluorobenzylamine+Phosgene→2-Fluorobenzyl isocyanate+Hydrogen chloride

This reaction typically requires an inert atmosphere and low temperatures to prevent the decomposition of the isocyanate .

Industrial Production Methods

Industrial production of this compound often involves the use of non-phosgene methods due to the hazardous nature of phosgene. One such method includes the reaction of 2-fluorobenzyl alcohol with dimethyl carbonate in the presence of a catalyst to form the corresponding carbamate, which is then thermally decomposed to yield this compound .

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzyl isocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    2-Fluorobenzylamine: Formed from hydrolysis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenyl isocyanate
  • Benzyl isocyanate
  • Phenyl isocyanate

Uniqueness

2-Fluorobenzyl isocyanate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This fluorine atom can influence the reactivity and stability of the isocyanate group, making this compound a valuable reagent in organic synthesis .

Properties

IUPAC Name

1-fluoro-2-(isocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKESSRSRKDVNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349199
Record name 2-Fluorobenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132740-44-4
Record name 1-Fluoro-2-(isocyanatomethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132740-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluorobenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-2-(isocyanatomethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluorobenzyl isocyanate
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2-Fluorobenzyl isocyanate
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2-Fluorobenzyl isocyanate
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2-Fluorobenzyl isocyanate
Reactant of Route 5
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2-Fluorobenzyl isocyanate
Reactant of Route 6
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2-Fluorobenzyl isocyanate

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